molecular formula C15H21BF2O3 B8240814 2-(2,4-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,4-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8240814
M. Wt: 298.13 g/mol
InChI Key: JHEXNIGFGABIPB-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluoro-3-isopropoxyphenylboronic acid.

    Formation of Boronic Ester: The boronic acid is reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is typically carried out under reflux conditions to facilitate the formation of the boronic ester.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactions: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The boronic ester can be hydrolyzed to regenerate the boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation reactions.

    Boronic Acids: From hydrolysis reactions.

Scientific Research Applications

2-(2,4-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the development of advanced materials, including polymers and electronic materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide, resulting in the formation of a new carbon-carbon bond. The presence of fluorine and isopropoxy groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another boronic ester with a phenyl group instead of the difluoro-isopropoxyphenyl group.

    2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A similar compound lacking the isopropoxy group.

Uniqueness

2-(2,4-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluorine and isopropoxy groups, which can enhance its reactivity and selectivity in chemical reactions. These functional groups can also influence the compound’s physical properties, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

2-(2,4-difluoro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BF2O3/c1-9(2)19-13-11(17)8-7-10(12(13)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEXNIGFGABIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)OC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BF2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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